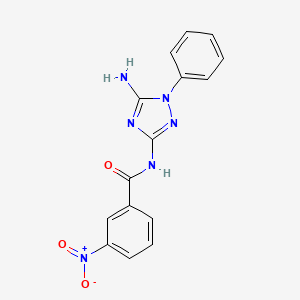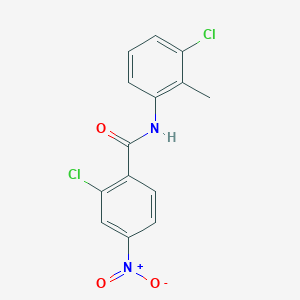![molecular formula C22H32N2O3 B5598375 2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)
2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol represents a complex organic compound with potential interest in various chemical and pharmaceutical research areas. This compound, due to its intricate molecular structure, offers a unique profile for studying intermolecular interactions, synthesis pathways, and the relationship between structure and function.
Synthesis Analysis
The synthesis of complex molecules similar to the target compound often involves multi-step reactions, starting from simpler precursors. The use of phenyllithium as a metalating agent suggests a methodology for introducing phenyl groups into the core structure, providing insights into the synthesis of related compounds (Léon et al., 1988).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction, reveals the conformational flexibility and the potential for forming an extended network of intramolecular and intermolecular hydrogen bonds. Such studies provide insights into how the compound's structure influences its properties and interactions within a crystal lattice (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, can be inferred from the synthesis and structural characterization of similar molecules. For example, the environmental-friendly catalytic hydrogenation developed for related compounds highlights the potential for achieving high yields and confirms the structure through various spectroscopic methods (Liu et al., 2011).
科学的研究の応用
1. Chemical Structure and Properties
The compound's chemical structure, specifically its piperidine and pyrrolidine rings, has been studied for its conformational properties. Kumar et al. (2010) analyzed a similar compound, focusing on the envelope conformations of the piperidine and pyrrolidine rings, as well as their orientation with respect to other ring systems in the molecule. This information is valuable for understanding the 3D structure of related compounds, including 2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol (Kumar et al., 2010).
2. Organocatalysis
Research by Singh et al. (2013) explored the use of pyrrolidine derivatives in organocatalysis, specifically in asymmetric Michael addition reactions. This study highlights the potential of pyrrolidine-based catalysts, a group to which our compound of interest belongs, in synthesizing various compounds with high yield and stereoselectivity (Singh et al., 2013).
3. Analytical Methodologies
Muszalska et al. (2005) developed analytical methods for a compound with a similar structure, focusing on UV spectrophotometric analysis and chromatographic techniques. These methodologies can be relevant for analyzing and determining the purity of 2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol (Muszalska et al., 2005).
4. CO2 Solubility Studies
Liu et al. (2019) investigated the CO2 equilibrium solubility in novel tertiary amines, including pyrrolidine derivatives. Such research is crucial in developing new solvents and understanding their environmental interactions. This could extend to understanding the solubility properties of our compound of interest (Liu et al., 2019).
5. Luminescent Properties
Li et al. (2015) synthesized macrocyclic co-crystals based on pyridyl-substituted α,β-unsaturated ketones and studied their luminescent properties. This research area could be relevant for exploring the luminescent properties of our compound, which has a related structure (Li et al., 2015).
6. Vapor-Liquid Equilibrium and Viscosity Modeling
Pourabadeh et al. (2020) modeled the vapor-liquid equilibrium and viscosity of mixtures containing N-methyl-2-pyrrolidone. This research could inform studies on the physicochemical properties of our compound in various solvent systems (Pourabadeh et al., 2020).
特性
IUPAC Name |
[1-[4-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-22(2,27)12-11-17-7-9-18(10-8-17)20(25)24-15-5-6-19(16-24)21(26)23-13-3-4-14-23/h7-10,19,27H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZQHZSNXYZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5598295.png)
![1-acetyl-3-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5598300.png)
![7-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5598303.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5598322.png)
![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)





![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)
![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)
![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)
